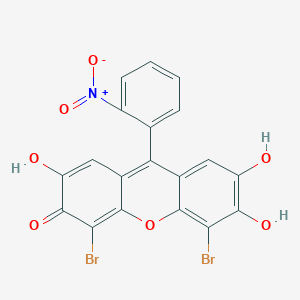
3H-Xanthen-3-one, 4,5-dibromo-2,6,7-trihydroxy-9-(2-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Xanthen-3-one, 4,5-dibromo-2,6,7-trihydroxy-9-(2-nitrophenyl)-: is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of bromine, hydroxyl, and nitrophenyl groups attached to a xanthenone core. It is often used in various scientific research fields due to its distinct chemical reactivity and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Xanthen-3-one, 4,5-dibromo-2,6,7-trihydroxy-9-(2-nitrophenyl)- typically involves multi-step organic reactionsThe nitrophenyl group is then added via nitration reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitrophenyl group, converting it to an amine derivative.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted xanthenone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Acts as a reagent in various organic transformations .
Biology:
- Investigated for its potential as a fluorescent probe due to its unique optical properties.
- Studied for its interactions with biological macromolecules .
Medicine:
- Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
- Used in drug development research .
Industry:
- Employed in the production of dyes and pigments.
- Utilized in the development of advanced materials with specific electronic properties .
Wirkmechanismus
The mechanism of action of 3H-Xanthen-3-one, 4,5-dibromo-2,6,7-trihydroxy-9-(2-nitrophenyl)- involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. The presence of bromine and nitrophenyl groups enhances its ability to form strong interactions with biological targets, leading to significant biological effects .
Vergleich Mit ähnlichen Verbindungen
- 4,5-dibromo-2,6,7-trihydroxy-9-phenylxanthen-3-one
- Disodium 4′,5′-dibromo-3-oxo-3H-spiro[2-benzofuran-1,9′-xanthene]-3′,6′-diolate
- 4′,5′-Dibromo-3′,6′-dihydroxy-2′,7′-dimethylspiro[isobenzofuran-1(3H),9′-xanthene]-3-one
Uniqueness: The presence of the nitrophenyl group in 3H-Xanthen-3-one, 4,5-dibromo-2,6,7-trihydroxy-9-(2-nitrophenyl)- distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
113659-63-5 |
|---|---|
Molekularformel |
C19H9Br2NO7 |
Molekulargewicht |
523.1 g/mol |
IUPAC-Name |
4,5-dibromo-2,6,7-trihydroxy-9-(2-nitrophenyl)xanthen-3-one |
InChI |
InChI=1S/C19H9Br2NO7/c20-14-16(25)11(23)5-8-13(7-3-1-2-4-10(7)22(27)28)9-6-12(24)17(26)15(21)19(9)29-18(8)14/h1-6,23-25H |
InChI-Schlüssel |
NVJMWVASABWXSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)O)O)Br)Br)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


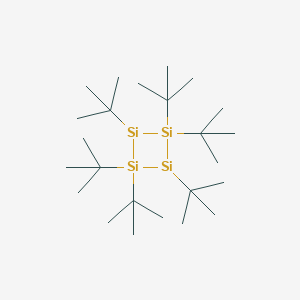
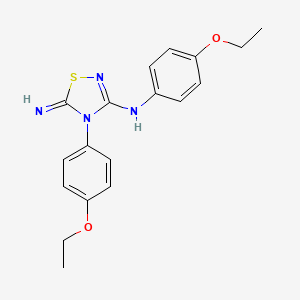
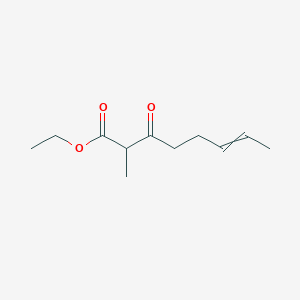
![Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]-](/img/structure/B14309058.png)
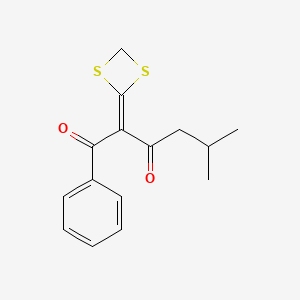

![1-[(4-Azidobenzoyl)oxy]-1H-imidazole](/img/structure/B14309064.png)
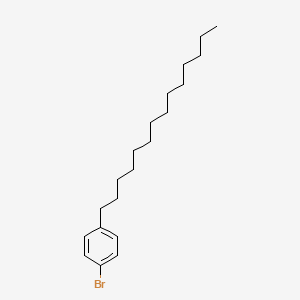
![N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine](/img/structure/B14309072.png)

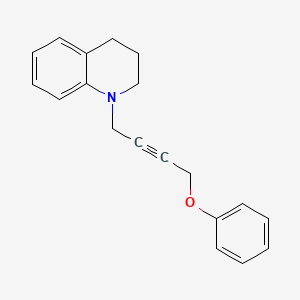
![2,4-Diphenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B14309103.png)


